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The FATA (Fatty Acyl-ACP Thioesterase A) gene family is a critical component of the fatty acid

biosynthesis pathway in plants. As a subclass of acyl-acyl carrier protein (ACP) thioesterases,

FATA enzymes play a pivotal role in terminating the elongation of fatty acid chains within the

plastid. Their substrate specificity directly influences the composition of fatty acids exported for

the synthesis of cellular lipids, including storage oils and signaling molecules. This guide

provides an in-depth exploration of the evolutionary history, functional diversification, and

molecular characteristics of the FATA gene family, intended for researchers in plant biology,

biochemistry, and drug development.

Evolutionary Origin and Diversification
The story of the FATA gene family begins with the broader evolution of fatty acid synthase

(FAS) systems. The components of the plant Type II FAS, which operates in the plastids, are

thought to have originated from a bacterial ancestor. Within this system, acyl-ACP

thioesterases (TEs) emerged as key players in terminating fatty acid synthesis. Phylogenetic

analysis reveals that while enzymes like ketoacyl synthases (KSs) are universally present and

share a common ancestor, thioesterases are found only in some species, suggesting a more

recent or lineage-specific evolutionary path.[1]

Over evolutionary time, TEs have become increasingly selective in their substrate recognition.

[1] In the plant kingdom, this led to a significant functional divergence and the establishment of

two major thioesterase families: FATA and FATB.[2]
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FATA (Fatty Acyl-ACP Thioesterase A): This family is characterized by a strong substrate

preference for unsaturated C18:1-ACP (oleoyl-ACP).[1][3] This specificity makes FATA genes

central to the production of oleic acid, a precursor for polyunsaturated fatty acids and various

signaling molecules.[4]

FATB (Fatty Acyl-ACP Thioesterase B): In contrast, the FATB family exhibits broader

substrate specificity, primarily acting on saturated acyl-ACPs with chain lengths from C8 to

C18.[2] FATB enzymes are largely responsible for the pool of saturated fatty acids, such as

palmitic acid (16:0), that exit the plastid.[2]

This divergence between FATA and FATB represents a key evolutionary event, allowing for

precise control over the balance of saturated and unsaturated fatty acids produced by the cell.

Phylogenetic studies in various plant species, including monocots and dicots, consistently

show a clear clustering of FATA and FATB genes into distinct clades, indicative of an ancient

divergence.[1][3][5]

Quantitative Genomic and Proteomic Data
Genome-wide analyses have identified and characterized FATA and FATB gene family

members across numerous plant species. The number of genes varies, reflecting a history of

gene duplication and loss events. The following tables summarize key quantitative data for the

FAT gene family in several representative species.

Table 1: Number of FAT Gene Family Members in Selected Plant Species
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Species
Common
Name

Total FAT
Genes
Identified

FATA
Subfamily

FATB
Subfamily

Reference

Arabidopsis

thaliana
Thale Cress 2

2 (AtFATA1,

AtFATA2)
1 (AtFATB) [3]

Solanum

lycopersicum
Tomato 4 1 (SlFATA1) 3 [3]

Solanum

tuberosum
Potato 4 1 (StFATA1) 3 [3]

Zea mays Maize 10
3 (ZmFATA1-

3)

7 (ZmFATB1-

7)
[1]

Linum

usitatissimum
Flax 14

Clustered

with FatA

orthologs

Clustered

with FatB

orthologs

[5]

Table 2: Physicochemical Properties of FAT Proteins in Solanum tuberosum (Potato)
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Gene ID
Protein
Name

CDS
Length
(bp)

Amino
Acids
(AA)

Molecular
Weight
(kDa)

Isoelectri
c Point
(pI)

Subcellul
ar
Location
(Confiden
ce)

Soltu.DM.0

3G020290
StFATB2 1125 375 42.095 8.64

Chloroplast

(0.14)

Soltu.DM.0

6G033680
StFATA1 1110 370 41.670 5.98

Chloroplast

(0.7362)

Soltu.DM.1

2G024780
StFATB3 1263 421 46.574 6.21

Chloroplast

(0.9241)

Soltu.DM.0

1G046460
StFATB1 1203 401 45.881 7.70

Chloroplast

(0.3259)

(Data

sourced

from a

study on

FAT genes

in

Solanacea

e

species[3])

Molecular Structure and Conserved Domains
Members of the FATA gene family encode proteins that contain highly conserved domains

essential for their catalytic activity. Analysis using databases such as Pfam and NCBI-CDD

reveals that FATA proteins belong to the Acyl-ACP_TE superfamily.[3] The characteristic three-

dimensional structure is often described as a "hotdog" fold, which forms the substrate-binding

pocket.

The evolution of substrate specificity is directly linked to subtle variations in the amino acid

sequence within this catalytic pocket. While the overall structure is conserved between FATA
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and FATB, key residues determine whether the enzyme preferentially binds the unsaturated

oleoyl-ACP or various saturated acyl-ACPs.

Signaling Pathways and Biological Roles
The primary product of FATA activity, oleic acid (18:1), is not just a building block for lipids but

also a critical signaling molecule, particularly in plant defense. A well-characterized pathway

demonstrates that fluctuations in the cellular level of oleic acid can trigger a defensive cascade.

Reduced levels of 18:1 lead to an accumulation of salicylic acid (SA), a key defense hormone.

[6][7] This, in turn, activates the expression of pathogenesis-related (PR) genes, resulting in

enhanced, broad-spectrum resistance to bacterial and oomycete pathogens.[6][7]
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Caption: Oleic acid-mediated plant defense signaling pathway.
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Experimental Protocols
The study of the FATA gene family's evolution and function relies on a combination of

computational and experimental techniques.

Protocol: Phylogenetic Analysis
Reconstructing the evolutionary relationships within the FATA gene family and between FATA

and FATB subfamilies is fundamental.

Sequence Retrieval: Identify putative FATA and FATB gene sequences from various plant

genomes using BLAST searches with known FATA protein sequences as queries.

Multiple Sequence Alignment (MSA): Align the retrieved amino acid sequences using

algorithms like ClustalW or MUSCLE, available in software packages like MEGA (Molecular

Evolutionary Genetics Analysis).[8] Manual inspection and refinement of the alignment are

crucial.

Phylogenetic Tree Construction: Construct the phylogenetic tree using one of the following

robust methods:[8][9]

Maximum Likelihood (ML): Infers the tree that maximizes the probability of observing the

given sequence data. Software like RAxML or IQ-TREE are commonly used.

Bayesian Inference (BI): Determines the posterior probability of a tree using a Markov

Chain Monte Carlo (MCMC) approach. MrBayes is a popular tool for this method.

Tree Validation: Assess the statistical support for the branches of the tree. This is typically

done using bootstrapping (for ML) or by calculating posterior probabilities (for BI). Values are

displayed at the nodes of the tree.

Outgroup Selection: Root the tree using a known, more distantly related sequence (an

outgroup) to establish the direction of evolution.[8]

Protocol: In Vivo Substrate Specificity Assay
Determining the function and substrate preference of a newly identified FATA gene is often

performed using a bacterial expression system.
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Vector Construction: Clone the coding sequence of the candidate FATA gene into an E. coli

expression vector.

Bacterial Transformation: Transform the expression vector into a specialized E. coli strain,

such as K27. This strain has a mutation in the fadD gene, which impairs the β-oxidation

(degradation) of fatty acids, causing them to be secreted into the culture medium.[10]

Gene Expression: Induce the expression of the FATA gene in the transformed E. coli K27

cells.

Fatty Acid Extraction: After a period of growth, harvest the culture medium and extract the

free fatty acids.

Analysis: Analyze the composition of the extracted fatty acids using Gas Chromatography-

Mass Spectrometry (GC-MS). The specific fatty acids that accumulate in the medium reflect

the substrate specificity of the expressed FATA enzyme.[10]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 10 Tech Support

https://www.researchgate.net/publication/51561545_Phylogenetic_and_experimental_characterization_of_an_acyl-ACP_thioesterase_family_reveals_significant_diversity_in_enzymatic_specificity_and_activity
https://www.researchgate.net/publication/51561545_Phylogenetic_and_experimental_characterization_of_an_acyl-ACP_thioesterase_family_reveals_significant_diversity_in_enzymatic_specificity_and_activity
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1237272?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Phylogenetic Analysis Substrate Specificity Assay

1. Sequence Retrieval
(BLAST)

2. Multiple Sequence
Alignment (e.g., MEGA)

3. Tree Construction
(e.g., ML, BI)

4. Branch Support
(Bootstrapping)

1. Clone FATA gene
into expression vector

2. Transform into
E. coli K27 (fadD-)

3. Induce gene
expression

4. Extract free fatty
acids from medium

5. Analyze composition
by GC-MS

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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